Cas no 84163-13-3 (6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride)

Il composto 6-Fluoro-3-(4-piperidinil)-1,2-benzisossazolo cloridrato è una molecola eterociclica di interesse farmacologico, caratterizzata dalla presenza di un nucleo benzisossazolico fluorurato e di un gruppo piperidinico. La sua struttura chimica lo rende particolarmente utile come intermedio nella sintesi di farmaci ad azione psicotropa, in particolare per il targeting di recettori specifici del sistema nervoso centrale. L'atomo di fluoro in posizione 6 conferisce maggiore stabilità metabolica e selettività di legame, mentre il gruppo piperidinico favorisce l'interazione con siti attivi enzimatici o recettoriali. La forma cloridrata migliora la solubilità in mezzi acquosi, facilitando la formulazione farmaceutica. Questo composto è apprezzato in ambito di ricerca per il suo potenziale nell'ottimizzazione di proprietà farmacocinetiche e farmacodinamiche.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride structure
84163-13-3 structure
Nome del prodotto:6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Numero CAS:84163-13-3
MF:C12H14ClFN2O
MW:256.703765392303
MDL:MFCD06658529
CID:60668
PubChem ID:11334359

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hcl
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole,hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)benzoisoxazole hydrochloride
    • 1,2-Benzisoxazole,6-fluoro-3-(4-piperidinyl)-, monohydrochloride (9CI)
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinehydrochloride
    • 6-Fluoro-3-(4-piperidinyl)benzisoxazole hydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
    • 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
    • 1,2-benzisoxazole, 6-fluoro-3-(4-piperidinyl)-
    • 6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole
    • 6-FLUORO-3-(PIPERIDIN-4-YL)-1,2-BENZISOXAZOLE
    • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
    • MRMGJMGHPJZSAE-UHFFFAOYSA-N
    • 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidine
    • 3911L280X6
    • 4-(6-Fluorobenzo(d)isoxazol-3-yl)piperidine
    • 6-fluoro-3-
    • 6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, monohydrochloride (9CI)
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride
    • 6-Fluoro-3-(piperidinyl-4-yl)-benzisoxazole hydrochloride
    • AKOS015849221
    • 6-fluoro-3-(4-piperidinyl)-benzo[d]isoxazole hydrochloride
    • 6fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2 -benzisoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1)
    • 6-fluoro-3-(4-piperidyl)-1,2-benzoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, HCl
    • 6-fluoro-3-(4piperidinyl)-1,2-benzisoxazole hydrochloride
    • 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidine hydrochloride
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2benzisoxazole hydrochloride
    • UNII-X3U18DS1Y7
    • CWPSRUREOSBKBQ-UHFFFAOYSA-N
    • MFCD06658529
    • Q-102530
    • DTXSID90233082
    • AC-2367
    • SB38950
    • 6-fluoro-3(4-piperidinyl)-1,2-benzoxazole hydrochloride
    • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride
    • EN300-215917
    • 6-fluoro-3-(4-piperidinyl)1,2-benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
    • 11T-0035
    • 6-fluoro3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2 benzisoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, monohydrochloride
    • 6-fluoro-3-(-4-piperidinyl)-1.2-benzisoxazole hydrochloride
    • SY017246
    • 84163-13-3
    • 4-(6-fluoro-1,2-benzisoxazol- 3-yl)piperidine hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-l,2-benzisoxazole hydrochloride
    • Q27293525
    • Z1741970118
    • SCHEMBL531052
    • 6-fluoro-3(4-piperidinyl)-1,2 benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1 pound not2-benzisoxazole hydrochloride
    • 4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINIUM CHLORIDE
    • X3U18DS1Y7
    • F0944
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole mono hydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
    • R-56109 hydrochloride
    • 6-fluoro-3-(4-piperidinyl)1,2 benzisoxazole hydrochloride
    • BCP13826
    • BP-10259
    • 6-fluoro-3(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • F11294
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole mono hydrochloride
    • CS-0005760
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
    • MDL: MFCD06658529
    • Inchi: 1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
    • Chiave InChI: CWPSRUREOSBKBQ-UHFFFAOYSA-N
    • Sorrisi: Cl.FC1C=C2ON=C(C2=CC=1)C1CCNCC1

Proprietà calcolate

  • Massa esatta: 256.07800
  • Massa monoisotopica: 256.078
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 245
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Punto di fusione: 296-307°C
  • Punto di ebollizione: 387.3 °C at 760 mmHg
  • Punto di infiammabilità: 188℃
  • PSA: 38.06000
  • LogP: 3.56470

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Informazioni sulla sicurezza

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM120230-100g
6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride
84163-13-3 98%
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0944-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3 98.0%(LC&T)
5g
¥560.0 2022-05-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0205S-100g
6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
84163-13-3 97%
100g
¥1049.27 2025-01-20
eNovation Chemicals LLC
K62956-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazolehydrochloride
84163-13-3 97%
5g
$200 2024-06-09
TRC
F595580-100mg
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3
100mg
$ 75.00 2023-09-07
TRC
F595580-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3
5g
$ 138.00 2023-09-07
eNovation Chemicals LLC
Y1128713-100g
6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
84163-13-3 95%
100g
$180 2024-07-28
Ambeed
A153776-100g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
84163-13-3 98%
100g
$59.0 2025-02-22
Fluorochem
044191-10g
6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
84163-13-3 98%
10g
£17.00 2022-03-01
Apollo Scientific
PC6042-1g
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride
84163-13-3
1g
£15.00 2025-02-21

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: tert-Butanol ,  Water ;  4 h, 60 °C; 60 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  tert-Butanol ;  < pH 2, 30 °C; 1 h, 30 °C
Riferimento
An Improved and Efficient Approach for the Synthesis of Paliperidone
Shen, Zheng; Ge, Jilong; Chen, Jian; Sun, Baiwang, Organic Preparations and Procedures International, 2023, 55(6), 549-554

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydroxylamine, sulfate Solvents: Methanol ;  6 - 8 h, reflux; reflux → rt
1.2 Reagents: Water ;  2 h, reflux
Riferimento
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure-activity relationship study
Benaka Prasad, S. B.; Vinaya, K.; Ananda Kumar, C. S.; Swarup, Sanjay; Rangappa, K. S., Investigational New Drugs, 2009, 27(6), 534-542

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydroxylamine, sulfate Solvents: Methanol ;  6 - 8 h, reflux; reflux → rt
1.2 Solvents: Water ;  2 h, reflux; reflux → rt
Riferimento
A simple and efficient method for the synthesis of 1,2-benzisoxazoles. A series of its potent acetylcholinesterase inhibitors
Basappa; Mantelingu, K.; Sadashiva, M. P.; Rangappa, K. S., Indian Journal of Chemistry, 2004, (9), 1954-1957

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Riferimento
Synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride
Wang, Chao; Liu, Ai-xia; Yu, Yan-kun; Ji, Ya-fei, Huaxue Shijie, 2011, 52(6), 352-354

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt → reflux; reflux → rt
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  pH 3
Riferimento
Synthesis of risperidone
Lu, Xuehua; Pan, Li; Tang, Chengzhuo; Cheng, Maosheng, Zhongguo Yaowu Huaxue Zazhi, 2007, 17(2), 89-91

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles
Strupczewski, Joseph T.; Allen, Richard C.; Gardner, Beth Ann; Schmid, Blaine L.; Stache, Ulrich; et al, Journal of Medicinal Chemistry, 1985, 28(6), 761-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Raw materials

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:84163-13-3)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
sfd2584
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:84163-13-3)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
A10118
Purezza:99%
Quantità:500g
Prezzo ($):265.0